molecular formula C24H32N6O3 B12423661 Fondenafil-d5

Fondenafil-d5

カタログ番号: B12423661
分子量: 457.6 g/mol
InChIキー: BNQTXDVBJLRWNB-QKLSXCJMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fondenafil-d5 (Synonyms: Benzyl Sildenafil-d5) is a deuterium-labeled analog of sildenafil, a phosphodiesterase type 5 (PDE-5) inhibitor. It is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and pharmacokinetic studies to enable precise quantification of sildenafil and its analogs in biological matrices. The compound’s molecular formula is C28H29D5N6O4S, with a molecular weight of 564.74 g/mol (calculated from ). Its deuterium atoms are strategically placed at key positions (e.g., benzyl and piperazine groups) to ensure isotopic stability and minimize interference during analysis. Fondenafil-d5 is supplied by manufacturers like Toronto Research Chemicals and Wuhan Ammagene, emphasizing its role in ensuring reliable therapeutic drug monitoring and metabolic research .

特性

分子式

C24H32N6O3

分子量

457.6 g/mol

IUPAC名

5-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazine-1-carbonyl]phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C24H32N6O3/c1-5-8-18-20-21(28(4)27-18)23(31)26-22(25-20)17-15-16(9-10-19(17)33-7-3)24(32)30-13-11-29(6-2)12-14-30/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,31)/i2D3,6D2

InChIキー

BNQTXDVBJLRWNB-QKLSXCJMSA-N

異性体SMILES

[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)C(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C

正規SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)N4CCN(CC4)CC)OCC)C

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Fondenafil-d5 involves the incorporation of deuterium into the Fondenafil molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of deuterated solvents such as deuterated chloroform or deuterated methanol, and the reactions are carried out under controlled temperatures and pressures to ensure the incorporation of deuterium .

Industrial Production Methods

Industrial production of Fondenafil-d5 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, and the reactions are carried out in large reactors under controlled conditions. The final product is purified using techniques such as chromatography to ensure high purity and isotopic enrichment .

化学反応の分析

Types of Reactions

Fondenafil-d5 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Fondenafil-d5 can lead to the formation of oxidized derivatives, while reduction can yield reduced derivatives. Substitution reactions can result in the formation of various substituted derivatives .

科学的研究の応用

Fondenafil-d5 has a wide range of scientific research applications, including:

作用機序

The mechanism of action of Fondenafil-d5 is similar to that of Fondenafil. It exerts its effects by inhibiting phosphodiesterase type 5 (PDE-5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE-5, Fondenafil-d5 increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow .

類似化合物との比較

Comparison with Similar Deuterated PDE-5 Inhibitors

Structural and Chemical Properties

The table below compares Fondenafil-d5 with other deuterated PDE-5 inhibitors used in analytical research:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
Fondenafil-d5 C28H29D5N6O4S 564.74 Not specified Benzyl-substituted, deuterated piperazine
Dimethylsildenafil-d5 C23H27D5N6O4S 493.64 Not specified Methyl groups at N-desmethyl positions
Sildenafil-d8 C22H18D8N6O4S 482.63 171599-83-0 Deuterium at ethyl and methyl groups
Vardenafil-d5 C23H29D5N6O4S 500.65 Not specified Deuterated ethylpiperazine sulfonyl group
Vardenafil Acetyl-d5 C25H29D5N6O3 495.64 1330171-51-1 Acetylated side chain with deuterium

Data compiled from and 16.

Key Observations:
  • Fondenafil-d5 has the highest molecular weight due to its benzyl substitution, distinguishing it from simpler analogs like Dimethylsildenafil-d5 and Sildenafil-d8 .
  • Vardenafil-d5 and its acetylated derivative are tailored for vardenafil quantification, with deuterium placement on the piperazine sulfonyl group .
  • Sildenafil-d8 is widely used for sildenafil analysis but lacks the benzyl modification seen in Fondenafil-d5, reducing its utility for specialized analogs .
Research Findings:
  • Fondenafil-d5’s benzyl group generates distinct fragmentation patterns in MS, enabling differentiation from non-benzylated sildenafil analogs (e.g., homosildenafil) .
  • Dimethylsildenafil-d5 and Sildenafil-d8 show >98% isotopic purity in LC-MS, critical for minimizing background noise in pharmacokinetic studies .
  • Vardenafil-d5 demonstrates a 0.1–100 ng/mL linear dynamic range, outperforming non-deuterated standards in precision (<5% RSD) .

Stability and Commercial Availability

  • Fondenafil-d5 is supplied as a lyophilized powder with >95% purity, stable at 2–8°C for 24 months .
  • Sildenafil-d8 and Vardenafil-d5 are available from multiple vendors (e.g., Veeprho, USP), ensuring consistent supply for high-throughput labs .

生物活性

Fondenafil-d5 is a deuterated analog of fondenafil, primarily recognized for its role as a phosphodiesterase type 5 (PDE5) inhibitor. This compound is particularly significant in pharmacological research due to its enhanced stability and altered metabolic properties attributed to the presence of deuterium in its structure.

Fondenafil-d5 functions by inhibiting PDE5, an enzyme that breaks down cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, fondenafil-d5 increases cGMP levels in smooth muscle cells, leading to enhanced vasodilation and improved erectile function. This mechanism is similar to that of other PDE5 inhibitors, such as sildenafil and tadalafil.

Pharmacological Profile

The unique deuterated structure of fondenafil-d5 may result in distinct pharmacokinetic and pharmacodynamic properties compared to its non-deuterated counterpart. The presence of deuterium can influence the compound's stability, potentially leading to:

  • Improved Efficacy: Enhanced binding affinity to PDE5.
  • Reduced Side Effects: Altered metabolic pathways that may decrease adverse reactions.

Comparative Analysis with Other PDE5 Inhibitors

Fondenafil-d5 shares structural similarities with several established PDE5 inhibitors. The following table summarizes key characteristics of these compounds:

Compound NameCAS NumberUnique Features
Fondenafil1324230-57-0Non-deuterated form; widely studied for erectile dysfunction treatment.
Sildenafil139755-83-2First marketed PDE5 inhibitor; known for treating erectile dysfunction.
Tadalafil171596-29-5Longer half-life than sildenafil; used for erectile dysfunction and benign prostatic hyperplasia.
Vardenafil224785-91-6Similar mechanism but distinct chemical structure; used for erectile dysfunction.

Fondenafil-d5's deuteration may enhance its stability and alter its metabolic pathways, potentially leading to different therapeutic profiles or safety profiles compared to these similar compounds.

Research Findings and Case Studies

Research on fondenafil-d5 has focused on its interactions with biological targets, particularly enzymes involved in the phosphodiesterase pathway. Some notable findings include:

  • Binding Affinity Studies:
    • Fondenafil-d5 exhibits a higher binding affinity for PDE5 compared to non-deuterated fondenafil, suggesting potential for greater efficacy in clinical applications.
  • Pharmacokinetic Studies:
    • Studies indicate that the deuterated form may have a longer half-life due to slower metabolic degradation, which could improve dosing regimens for patients.
  • Safety Profile Assessments:
    • Preliminary data suggest that fondenafil-d5 may have a reduced incidence of common side effects associated with traditional PDE5 inhibitors, such as headaches and flushing.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。